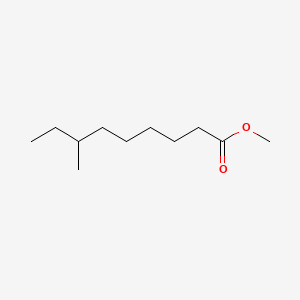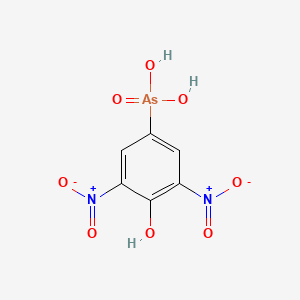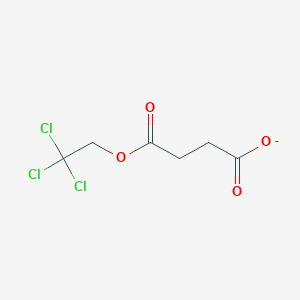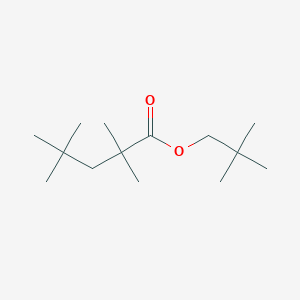
Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a methoxy group on the benzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- typically involves the reaction of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activities, including its ability to scavenge free radicals and inhibit the growth of microorganisms. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of benzoic acid, such as:
- 4-hydroxy-3-methoxybenzoic acid (vanillic acid)
- 2-hydroxy-3-methoxybenzoic acid
- 4-methoxybenzoic acid
Uniqueness
What sets benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- apart from these similar compounds is the specific arrangement of the hydroxy and methoxy groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2218-85-1 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-13-8-9(6-7-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19) |
Clé InChI |
KHYUJHBWZIENQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)






![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)



![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)


